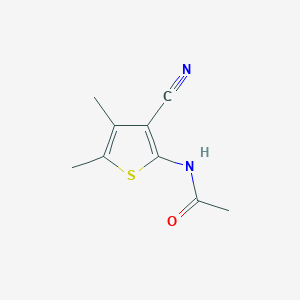

N-(3-Cyano-4,5-dimethyl-2-thienyl)acetamide

Description

N-(3-Cyano-4,5-dimethyl-2-thienyl)acetamide (CAS: 117377-79-4) is a heterocyclic compound featuring a thiophene ring substituted with cyano (-CN) and methyl (-CH₃) groups at positions 3, 4, and 5, respectively, and an acetamide (-NHCOCH₃) moiety at position 2. It is a white crystalline powder with 99% purity, primarily utilized in pharmaceutical applications, particularly in "healing drugs" . The compound’s stability under storage (sealed, preserved) and high yield synthesis protocols make it industrially viable .

Properties

IUPAC Name |

N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-5-6(2)13-9(8(5)4-10)11-7(3)12/h1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGQIJBFNSFSGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Cyano-4,5-dimethyl-2-thienyl)acetamide typically involves the following steps:

Formation of the Thiophene Core: The thiophene ring can be synthesized through methods such as the Gewald reaction, which involves the condensation of α-aminonitriles with ketones in the presence of elemental sulfur and a base.

Introduction of Cyano Group: The cyano group at the 3-position can be introduced through nucleophilic substitution reactions using appropriate cyano-containing reagents.

Acetylation: Finally, the acetylation step involves reacting the intermediate with acetic anhydride or acetyl chloride to introduce the acetamide group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3-Cyano-4,5-dimethyl-2-thienyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the cyano or acetamide groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Thiophene-3-carboxylic acid derivatives.

Reduction Products: Thiophene-3-amine derivatives.

Substitution Products: Substituted acetamides or cyano derivatives.

Scientific Research Applications

N-(3-Cyano-4,5-dimethyl-2-thienyl)acetamide is a heterocyclic compound featuring a thienyl group, a cyano substituent, and an acetamide functional group. Its chemical formula is . It has gained interest in scientific research for its potential applications in medicinal chemistry, biology, and material science.

Scientific Research Applications

N-(3-Cyano-4,5-dimethyl-2-thienyl)acetamide has applications spanning chemistry, biology, and medicine. Its role as a building block in complex organic molecule synthesis and its potential biological activities, including antimicrobial and anticancer properties, make it a versatile compound. Research is ongoing to explore its use in drug development, particularly in creating new therapeutic agents.

Chemistry

N-(3-Cyano-4,5-dimethyl-2-thienyl)acetamide serves as a building block in synthesizing complex organic molecules. It can be used to form thiophene-3-carboxylic acid derivatives (oxidation products), thiophene-3-amine derivatives (reduction products), and substituted acetamides or cyano derivatives (substitution products).

Biology

This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. The mechanism by which N-(3-Cyano-4,5-dimethyl-2-thienyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways and may interact with enzymes or receptors, leading to the modulation of biological processes.

Medicine

Ongoing research explores the use of N-(3-Cyano-4,5-dimethyl-2-thienyl)acetamide in drug development, particularly in the design of new therapeutic agents. Derivatives of N-(3-Cyano-4,5-dimethyl-2-thienyl)acetamide can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Its unique structure allows interaction with biological targets, which may enhance its therapeutic potential. Interaction studies focus on its binding affinity with various biological targets and may interact with enzymes and receptors involved in cancer progression.

Related Compounds

Mechanism of Action

The mechanism by which N-(3-Cyano-4,5-dimethyl-2-thienyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Key Observations :

- The cyano group at position 3 is a conserved feature across analogues, enhancing electrophilicity and binding interactions.

- Thiophene vs. pyridine cores influence electronic properties: thiophene’s sulfur atom increases lipophilicity, while pyridine’s nitrogen improves solubility.

- Synthetic yields range from 74% to 85%, with chloroacetamide intermediates commonly used .

Key Observations :

- The thiophene-based acetamide (target compound) lacks detailed mechanistic data but is structurally similar to pyridine/thiophene hybrids with validated bioactivity.

- Pyridine-thioacetamide hybrids (e.g., Compound 2) show enhanced insecticidal activity due to π-π stacking and hydrophobic interactions with insect targets .

- Tetrahydrobenzothiophene derivatives (e.g., Compound 3) leverage bulky substituents (pyrazolone-thiadiazole) for 5-LOX inhibition, a target in inflammation .

Physicochemical Properties

Key Observations :

- Bulky substituents (e.g., phenyloxy, pyrazolone) increase molecular weight and reduce solubility.

- Methyl/cyano groups enhance crystallinity, as seen in the target compound’s white powder form .

Biological Activity

N-(3-Cyano-4,5-dimethyl-2-thienyl)acetamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antitumor and antimicrobial properties. This article provides an overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

N-(3-Cyano-4,5-dimethyl-2-thienyl)acetamide features a thienyl group along with a cyano substituent and an acetamide functional group. Its unique structure allows it to interact with various biological targets, enhancing its therapeutic potential.

Antitumor Effects

Research indicates that N-(3-Cyano-4,5-dimethyl-2-thienyl)acetamide exhibits significant antitumor activity . Studies have shown that it can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance:

- Cell Proliferation Inhibition : The compound demonstrated a dose-dependent inhibition of tumor cell growth in the MCF-7 breast cancer cell line with a GI50 value of approximately 10.9 µM, indicating strong efficacy compared to standard chemotherapeutics like Doxorubicin (GI50 = 0.0428 µM) .

- Mechanism of Action : The compound likely interacts with key enzymes and receptors involved in cancer progression, which could elucidate its pharmacodynamics and pharmacokinetics .

Antimicrobial Activity

In addition to its anticancer properties, N-(3-Cyano-4,5-dimethyl-2-thienyl)acetamide has been investigated for its antimicrobial effects . Preliminary studies suggest that it may possess activity against various microbial strains, although further research is needed to establish its efficacy and mechanism .

Synthesis Methods

The synthesis of N-(3-Cyano-4,5-dimethyl-2-thienyl)acetamide can be achieved through several methods involving the reaction of appropriate precursors under controlled conditions. The following table summarizes key synthetic routes:

| Synthesis Method | Description |

|---|---|

| Reflux Method | Reaction of thienyl derivatives with acetic anhydride and cyanoacetic acid under reflux conditions. |

| One-Pot Synthesis | Utilization of multi-component reactions involving thienyl compounds, cyano groups, and acetamides to yield the target compound efficiently. |

Case Studies

Several studies have evaluated the biological activity of derivatives related to N-(3-Cyano-4,5-dimethyl-2-thienyl)acetamide:

- Study on Antitumor Activity : A study focused on the evaluation of various derivatives showed that some compounds exhibited significantly higher antitumor activity than others, with specific structural modifications enhancing their potency .

- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of N-(3-Cyano-4,5-dimethyl-2-thienyl)acetamide with target proteins involved in cancer pathways. These studies suggest that the compound's structural features contribute to favorable interactions at the molecular level .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for N-(3-Cyano-4,5-dimethyl-2-thienyl)acetamide, and how can reaction conditions be optimized?

- Methodology : Begin with substitution reactions under alkaline conditions (e.g., using pyridinemethanol derivatives as nucleophiles), followed by reduction (e.g., iron powder in acidic media) and condensation with cyanoacetic acid. Optimize temperature (50–80°C) and solvent polarity to enhance yield and purity. Monitor reactions via TLC and purify intermediates via recrystallization (pet-ether) or column chromatography .

Q. How is structural confirmation achieved for N-(3-Cyano-4,5-dimethyl-2-thienyl)acetamide?

- Methodology : Use spectral analysis (¹H/¹³C NMR for functional group identification, IR for carbonyl/cyano stretching) and elemental analysis (C, H, N percentages). For ambiguous signals, employ 2D NMR (COSY, HSQC) or X-ray crystallography to resolve tautomeric or conformational ambiguities .

Q. What purification techniques are recommended for isolating high-purity N-(3-Cyano-4,5-dimethyl-2-thienyl)acetamide?

- Methodology : Use recrystallization (e.g., ethanol or pet-ether) for bulk impurities. For complex mixtures, employ flash chromatography (silica gel, gradient elution with ethyl acetate/hexane). Confirm purity via HPLC (C18 column, UV detection at 254 nm) .

Advanced Research Questions

Q. How can low yields in multi-step syntheses of N-(3-Cyano-4,5-dimethyl-2-thienyl)acetamide be addressed?

- Methodology :

- Stepwise optimization : Screen catalysts (e.g., DMAP for condensation) and solvents (polar aprotic solvents like DMF for solubility).

- Intermediate stabilization : Protect reactive groups (e.g., cyano) during reduction steps.

- Process intensification : Use flow chemistry to minimize side reactions and improve mass transfer .

Q. What computational strategies predict regioselectivity in thiophene functionalization during synthesis?

- Methodology : Perform DFT calculations (Gaussian 16, B3LYP/6-31G*) to model transition states and identify kinetically favored pathways. Compare Mulliken charges on thiophene carbons to predict nucleophilic/electrophilic attack sites. Validate with isotopic labeling and kinetic isotope effect (KIE) studies .

Q. How can tautomerism or dynamic behavior in N-(3-Cyano-4,5-dimethyl-2-thienyl)acetamide be characterized?

- Methodology :

- Variable-temperature NMR : Observe signal splitting or coalescence (e.g., ¹H NMR from 25°C to −40°C).

- X-ray crystallography : Resolve crystal packing to identify dominant tautomeric forms.

- Dynamic HPLC : Use chiral stationary phases to detect enantiomerization in real-time .

Q. What strategies evaluate biological activity in derivatives of N-(3-Cyano-4,5-dimethyl-2-thienyl)acetamide?

- Methodology :

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., substituent variations at the thienyl or acetamide groups).

- Bioassays : Test antimicrobial activity via broth microdilution (MIC determination) or enzyme inhibition assays (e.g., kinase profiling).

- Statistical validation : Apply Abbott’s formula for dose-response analysis and significance testing (e.g., p < 0.05 via Student’s t-test) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.